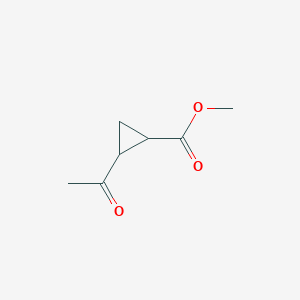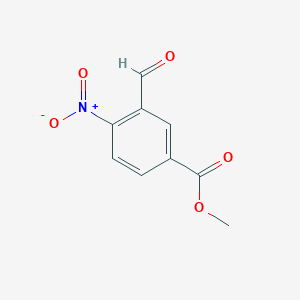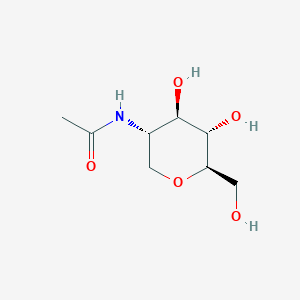
1-Deoxy-N-acetylglucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-N-acetylglucosamine is a derivative of glucose, specifically an amino sugar. This compound is characterized by the presence of an acetylamino group attached to the second carbon of the glucose molecule, replacing the hydroxyl group. It is a significant compound in the field of biochemistry and medicinal chemistry due to its structural similarity to naturally occurring sugars and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Deoxy-N-acetylglucosamine typically involves the acetylation of 1,5-Anhydro-2-Deoxy-D-Glucitol. The process begins with the protection of hydroxyl groups, followed by the introduction of the acetylamino group. Common reagents used in this synthesis include acetic anhydride and a base such as pyridine. The reaction is usually carried out under mild conditions to prevent degradation of the sugar moiety.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the acetylation process. This method is preferred for large-scale production due to its efficiency and selectivity. Additionally, biotechnological approaches using genetically modified microorganisms can be employed to produce the compound in a more sustainable and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions: 1-Deoxy-N-acetylglucosamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific enzymes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Deoxy-N-acetylglucosamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound serves as a probe to study carbohydrate metabolism and enzyme activities.
Medicine: It has potential therapeutic applications due to its structural similarity to naturally occurring sugars, which allows it to interact with biological systems in a specific manner.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Deoxy-N-acetylglucosamine involves its interaction with specific enzymes and receptors in biological systems. The acetylamino group allows it to mimic natural substrates, thereby inhibiting or modulating the activity of enzymes involved in carbohydrate metabolism. This interaction can affect various molecular pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N-Acetylglucosamine: Similar in structure but differs in the position of the acetylamino group.
2-Acetamido-2-Deoxy-D-Glucose: Another amino sugar with similar properties but different biological activities.
Uniqueness: 1-Deoxy-N-acetylglucosamine is unique due to its specific structural configuration, which allows it to interact with a distinct set of enzymes and receptors. This specificity makes it a valuable tool in biochemical research and potential therapeutic applications.
Properties
CAS No. |
144031-00-5 |
|---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h5-8,10,12-13H,2-3H2,1H3,(H,9,11)/t5-,6+,7+,8+/m0/s1 |
InChI Key |
VCYYRDKGHLOTQU-LXGUWJNJSA-N |
SMILES |
CC(=O)NC1COC(C(C1O)O)CO |
Isomeric SMILES |
CC(=O)N[C@H]1CO[C@@H]([C@H]([C@@H]1O)O)CO |
Canonical SMILES |
CC(=O)NC1COC(C(C1O)O)CO |
Synonyms |
Propanoic acid, 2-hydroxy-, compds. with bisphenol A-epichlorohydrin-polyethylene glycol ether with bisphenol A (2:1) polymer-2-(methylamino)ethanol reaction products |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


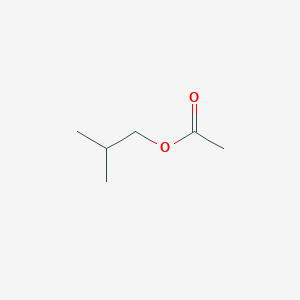
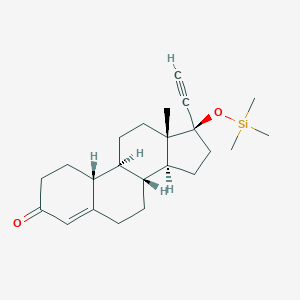
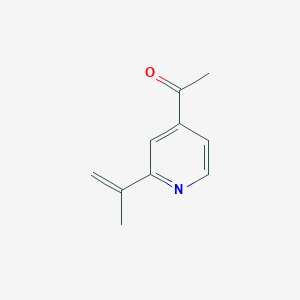
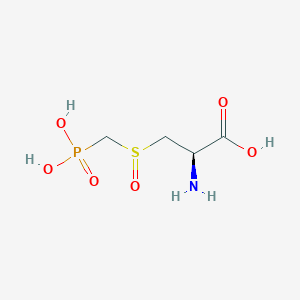
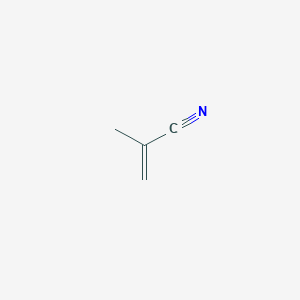
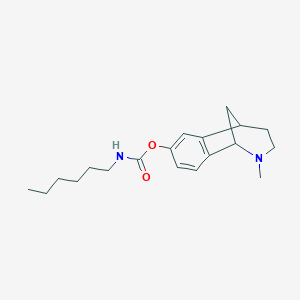
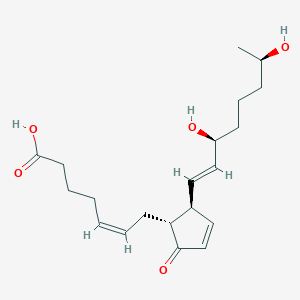
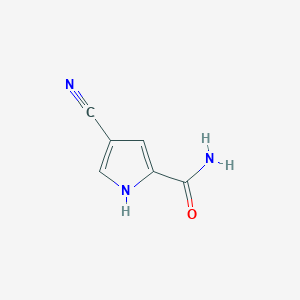
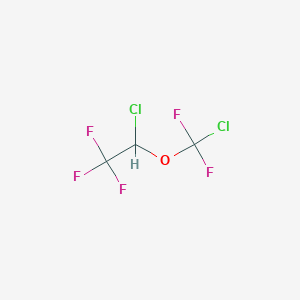
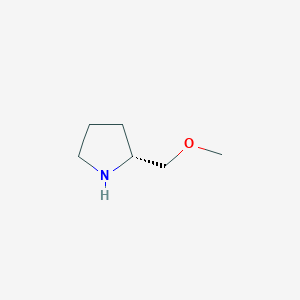
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

